molecular formula C8H6FIO2 B1509233 6-Fluoro-3-iodo-2-methylbenzoic acid CAS No. 1149379-03-2

6-Fluoro-3-iodo-2-methylbenzoic acid

Cat. No.: B1509233
CAS No.: 1149379-03-2
M. Wt: 280.03 g/mol
InChI Key: BEPCNBFTDTZUJH-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-2-methylbenzoic acid is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 6th position, an iodine atom at the 3rd position, and a methyl group at the 2nd position, along with a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through halogenation reactions, where benzene derivatives are treated with halogenating agents like iodine and fluorine under controlled conditions.

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst, followed by further halogenation and oxidation steps.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves multi-step synthesis routes, starting from readily available benzene derivatives. The process includes halogenation, alkylation, and oxidation reactions, often carried out in continuous flow reactors to ensure efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups or alkyl groups can be introduced.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

  • Substitution: Lewis acids like aluminum chloride (AlCl₃) are used for electrophilic substitution reactions.

Major Products Formed:

  • Esters and Amides: From oxidation reactions.

  • Alcohols and Aldehydes: From reduction reactions.

  • Substituted Benzene Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the role of halogenated compounds in biological systems. Medicine: Industry: Utilized in the manufacture of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-fluoro-3-iodo-2-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Iodo-2-methylbenzoic Acid: Lacks the fluorine atom.

  • 6-Fluoro-2-methylbenzoic Acid: Lacks the iodine atom.

  • 2-Methylbenzoic Acid: Lacks both halogen atoms.

Uniqueness: The presence of both fluorine and iodine atoms on the benzene ring makes 6-fluoro-3-iodo-2-methylbenzoic acid unique, as these halogens can significantly influence the compound's reactivity and biological activity.

Properties

IUPAC Name

6-fluoro-3-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPCNBFTDTZUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732101
Record name 6-Fluoro-3-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149379-03-2
Record name 6-Fluoro-3-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Iodosuccinimide (7.47 g, 33.2 mmol) was added dropwise to a stirred solution of 6-fluoro-2-methylbenzoic acid (5.12 g, 33.2 mmol) in trifluoromethanesulfonic acid (50 mL) at room temperature. The mixture was stirred at room temperature overnight, poured into ice/water and stirred for 3 h until solid produced. The precipitate was collected, washed with water, and air dried to give the title compound as a yellow solid.
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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